molecular formula C21H18N6OS2 B14929056 2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B14929056
M. Wt: 434.5 g/mol
InChI Key: NDHSWRHRRKZZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by the introduction of the 4-(4-methoxyphenyl)-2-pyrimidinyl group through nucleophilic substitution reactions. The final step involves the attachment of the sulfanyl group under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.

Scientific Research Applications

2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N6OS2

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylmethyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6OS2/c1-12-13(2)30-20-18(12)19-25-17(26-27(19)11-23-20)10-29-21-22-9-8-16(24-21)14-4-6-15(28-3)7-5-14/h4-9,11H,10H2,1-3H3

InChI Key

NDHSWRHRRKZZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)CSC4=NC=CC(=N4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.